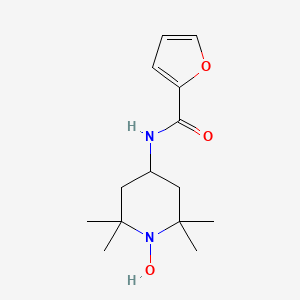

![molecular formula C13H9BrFN3S B5595842 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)

6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives involves a systematic approach, including condensation reactions, alkylation, and characterization through NMR spectroscopy. A notable study detailed the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, employing 5-Bromo-2,3-diaminopyridine and various aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents. The synthesized compounds were characterized by NMR spectroscopy, with some structures confirmed via monocrystalline X-ray crystallography (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine and its derivatives has been elucidated using various techniques, including X-ray crystallography. This analysis provides insights into the compound's geometry, intermolecular contacts, and stabilization mechanisms through π-π interactions and hydrogen bonding. One study highlighted the crystal and molecular structure investigation of a related compound, revealing the importance of intermolecular C–H⋯N and C–H⋯O interactions in stabilizing the crystal structure (Rodi et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactivity and properties of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives uncovers their potential as intermediates in the synthesis of biologically active compounds. These compounds exhibit various chemical behaviors, such as serving as ligands in coordination chemistry or undergoing transformations in the presence of certain reagents. Studies have explored their synthesis through methods like microwave-assisted reactions, offering efficient pathways to obtain these derivatives with potential anticancer and antimicrobial activities (Shelke et al., 2017).

Physical Properties Analysis

The physical properties of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and intermolecular interactions, as discussed in the molecular structure analysis section.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, potential as inhibitors or ligands, and their interactions with biological targets, are areas of active research. Their ability to act as inhibitors against specific enzymes or receptors, for example, could make them valuable in the development of new therapeutic agents. One study revealed the binding affinity of certain derivatives to the S. aureus tyrosyl-tRNA synthetase, highlighting their potential as enzyme inhibitors (Jabri et al., 2023).

科学的研究の応用

Alzheimer's Disease Research

Research has delved into derivatives of imidazo[1,2-a]pyridine, closely related to 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine, for their affinity toward human Aβ plaques. These compounds have shown promising results in developing sensitive positron emission tomography (PET) radioligands for imaging Aβ plaques in Alzheimer's disease. The ability to incorporate nonhydrophilic thioether substituents, similar to the fluorobenzylthio group in 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine, offers potential for new imaging agents, especially considering the ease of labeling thioethers with isotopes like carbon-11 or fluorine-18 (Cai et al., 2007).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. These studies provide insights into how the molecular structure, including the presence of bromo and fluoro groups, impacts the inhibitory efficiency, offering a pathway to designing effective corrosion inhibitors. The derivatives demonstrate mixed-type inhibition properties, and their effectiveness is supported by both experimental techniques and computational methods (Saady et al., 2021).

Anticancer and Antimicrobial Applications

Synthesis and structural analysis of new 6-bromo-imidazo[4,5-b]pyridine derivatives have explored their potential as tyrosyl-tRNA synthetase inhibitors, with implications for treating bacterial infections and cancer. Molecular docking studies indicate that these compounds may possess significant binding affinities, highlighting their therapeutic potential (Jabri et al., 2023).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-2-[(4-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFN3S/c14-9-5-11-12(16-6-9)18-13(17-11)19-7-8-1-3-10(15)4-2-8/h1-6H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNKJRBVULVEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=N3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)

![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)